molecular formula C23H25N3O2 B2386119 (3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1396851-53-8

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2386119
CAS No.: 1396851-53-8
M. Wt: 375.472
InChI Key: LPPBULJIYRIKQK-UHFFFAOYSA-N
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Description

(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis of novel compounds with the benzo[d]imidazolyl moiety, exploring different methods and conditions for obtaining these compounds. For example, research involving the synthesis and characterization of new derivatives incorporating the benzo[d]imidazol moiety has shown the potential for diverse biological activities. These studies often include detailed characterization using techniques such as IR, NMR, and mass spectrometry, confirming the structure of synthesized compounds (Bassyouni et al., 2012; Pandya et al., 2019).

Biological Activities

Research into the biological activities of these compounds has shown promising results in areas such as antimicrobial, anticancer, and anti-inflammatory effects. Specific studies have highlighted the antimicrobial and anticancer potential of novel pyrazole derivatives, with certain compounds showing higher activity than standard drugs in some cases. The antimicrobial activity against various bacterial and fungal strains has been a particular focus, with some compounds showing significant inhibitory effects (Hafez et al., 2016; Pandya et al., 2019).

Drug-likeness and ADME Prediction

Some studies have also focused on the in silico prediction of drug-likeness properties, including ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, of synthesized compounds. This research is crucial for identifying potential drug candidates early in the development process, guiding further in vitro and in vivo studies (Pandya et al., 2019).

Properties

IUPAC Name

[3-(6-methyl-1H-benzimidazol-2-yl)azetidin-1-yl]-(4-phenyloxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-7-8-19-20(13-16)25-21(24-19)17-14-26(15-17)22(27)23(9-11-28-12-10-23)18-5-3-2-4-6-18/h2-8,13,17H,9-12,14-15H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPBULJIYRIKQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)C(=O)C4(CCOCC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.